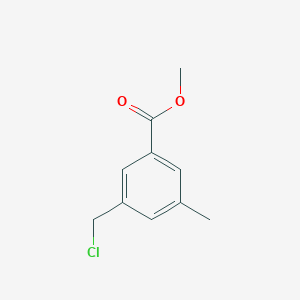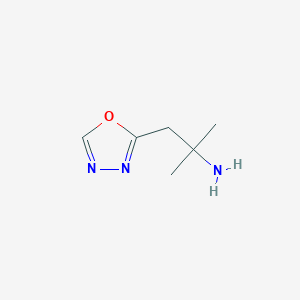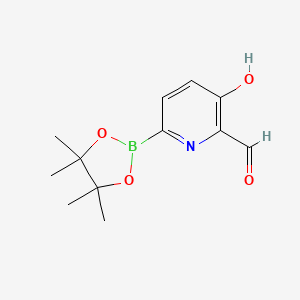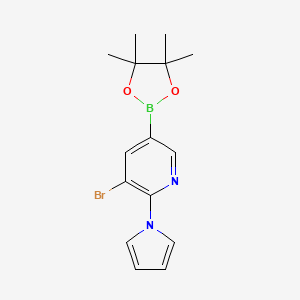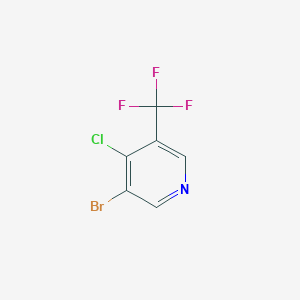
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of iodobromopyridine, where iodide is displaced with in situ generated (trifluoromethyl)copper . Another approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . These methods highlight the versatility and complexity of the synthetic routes available for this compound.
Análisis De Reacciones Químicas
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions. Common reagents include organometallic compounds and bases.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)pyridine is primarily influenced by the electronegativity of the trifluoromethyl group, which is strongly electron-withdrawing . This property affects the compound’s reactivity and interaction with molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
These compounds share similar structural motifs but differ in the position of the halogen and trifluoromethyl groups, which can significantly influence their chemical properties and applications . The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound makes it particularly valuable for specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C6H2BrClF3N |
|---|---|
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-2-12-1-3(5(4)8)6(9,10)11/h1-2H |
Clave InChI |
JBFDXKQZGCKYKF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


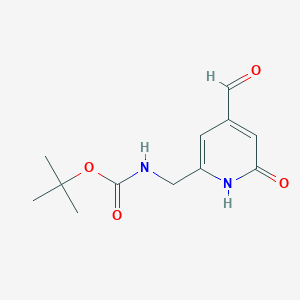
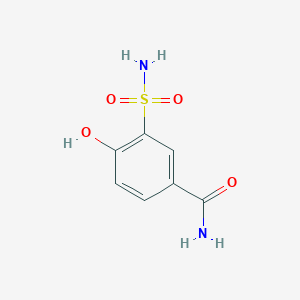
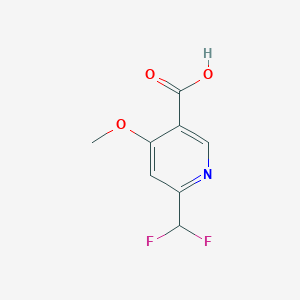
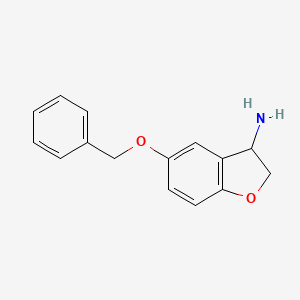
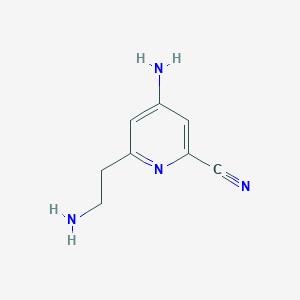
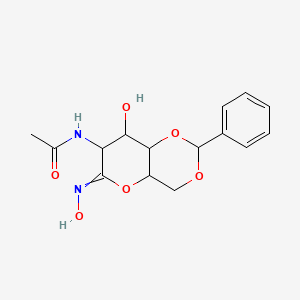
![1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
